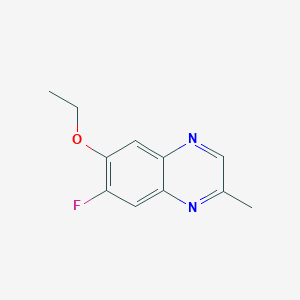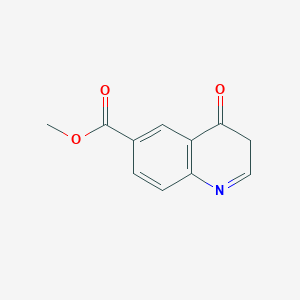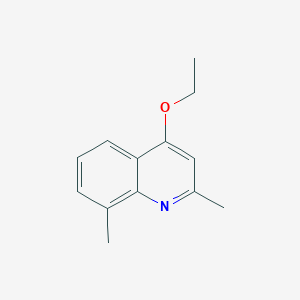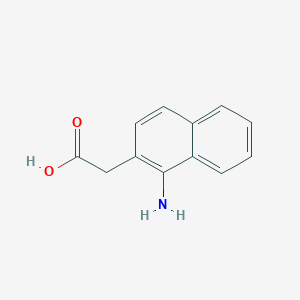
3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of a hydroxyl group at the third position, a methoxy group at the fourth position, and an aldehyde group at the first position of the naphthalene ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene derivatives, such as 3-hydroxy-4-methoxynaphthalene.
Reaction Conditions: The reaction is typically carried out under reflux conditions, with temperatures ranging from 60°C to 80°C, and the reaction time varies from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products:
Oxidation: 3-Hydroxy-4-methoxynaphthalene-1-carboxylic acid.
Reduction: 3-Hydroxy-4-methoxynaphthalene-1-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Pathways: It can influence biochemical pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
3-Hydroxy-2-methoxynaphthalene-1-carbaldehyde: Similar structure but with the methoxy group at the second position.
4-Hydroxy-3-methoxynaphthalene-1-carbaldehyde: Similar structure but with the hydroxyl and methoxy groups interchanged.
Uniqueness: 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
75965-71-8 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
3-hydroxy-4-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-15-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14/h2-7,14H,1H3 |
Clave InChI |
VNMPXMTXKUOAJA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C2=CC=CC=C21)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


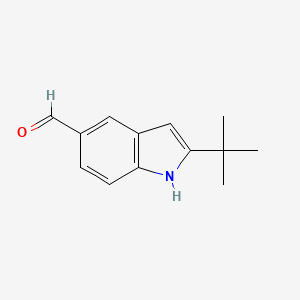

![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)

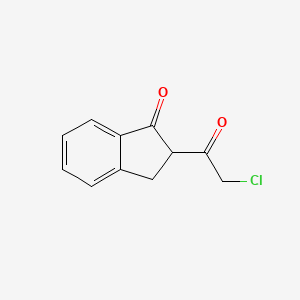
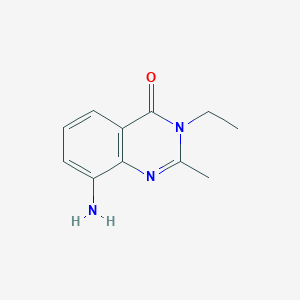
![3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride](/img/structure/B11895737.png)
